

N-Acetyl Mesalazine-13C6: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	N-Acetyl mesalazine-13C6	
Cat. No.:	B12365419	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and application of **N-Acetyl mesalazine-13C6**, a stable isotope-labeled internal standard crucial for the accurate quantification of N-Acetyl mesalazine in biological matrices. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and bioequivalence studies of the anti-inflammatory drug mesalazine (5-aminosalicylic acid).

Introduction

N-Acetyl mesalazine (N-Ac-5-ASA) is the primary and therapeutically inactive metabolite of mesalazine, a cornerstone medication for the treatment of inflammatory bowel disease (IBD).[1] The concentration of both the parent drug and its metabolite in biological fluids is a critical parameter in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Accurate bioanalytical methods are therefore essential. Stable isotope-labeled internal standards, such as **N-Acetyl mesalazine-13C6**, are the gold standard for quantitative analysis by mass spectrometry, as they exhibit identical chemical and physical properties to the analyte, correcting for variability in sample preparation and instrument response.

Supplier and Availability of N-Acetyl Mesalazine-13C6



The primary supplier identified for **N-Acetyl mesalazine-13C6** is MedChemExpress (MCE). While other suppliers offer related compounds, such as the deuterated analogue (N-Acetyl mesalazine-d3) or the 13C6-labeled parent drug (Mesalazine-13C6), MCE explicitly lists the target compound.

Supplier	Product	Catalog	CAS	Molecular	Molecular	Availabilit
	Name	Number	Number	Formula	Weight	y
MedChem Express	N-Acetyl mesalazine -13C6	HY- 66008C6	1261392- 91-9	C3 13C6 H9NO4	201.13	Inquire for Quote

Note: Pricing and current stock levels for this specialized chemical are typically available upon request from the supplier.

Physicochemical Properties

- Synonyms: N-Acetyl-5-aminosalicylic acid-13C6, N-Acetyl-ASA-13C6
- Appearance: Solid (specifics to be confirmed by supplier's Certificate of Analysis)
- Storage: Recommended storage conditions should be obtained from the supplier's data sheet, but typically, stable isotope-labeled compounds are stored at -20°C for long-term stability.

Experimental Protocols

The use of **N-Acetyl mesalazine-13C6** as an internal standard is central to the quantitative analysis of N-Acetyl mesalazine in biological samples, most commonly plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methodologies for the analysis of mesalazine and its metabolites.[2][3]

Objective:

To determine the concentration of N-Acetyl mesalazine in human plasma using LC-MS/MS with **N-Acetyl mesalazine-13C6** as an internal standard.



Materials and Reagents:

- Human plasma (with anticoagulant, e.g., K2EDTA)
- N-Acetyl mesalazine (analyte reference standard)
- N-Acetyl mesalazine-13C6 (internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (ultrapure, LC-MS grade)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

- 1. Preparation of Stock and Working Solutions:
- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Acetyl mesalazine in methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Acetyl mesalazine-13C6 in methanol.



- Working Solutions: Prepare serial dilutions of the analyte stock solution in a methanol/water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.
 Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
- 2. Sample Preparation (Protein Precipitation):
- Pipette 100 μL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
- Add 20 μL of the internal standard working solution and vortex briefly.
- Add 300 μL of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue in 100 μL of the mobile phase.
- 3. LC-MS/MS Analysis:
- Chromatographic Conditions (Representative):
 - Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μm)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard, followed by re-equilibration.



Flow Rate: 0.3 mL/min

Injection Volume: 5 μL

Column Temperature: 40°C

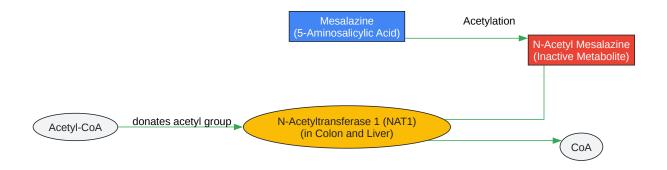
- Mass Spectrometric Conditions (Representative):
 - Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions (to be optimized):
 - N-Acetyl mesalazine: Precursor ion (e.g., m/z 194.1) → Product ion (e.g., m/z 134.1)
 - N-Acetyl mesalazine-13C6: Precursor ion (e.g., m/z 200.1) → Product ion (e.g., m/z 140.1)
 - Instrument parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum sensitivity.
- 4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
- Use a linear regression model with appropriate weighting to fit the calibration curve.
- Determine the concentration of N-Acetyl mesalazine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows Metabolic Pathway of Mesalazine

The primary metabolic pathway for mesalazine involves N-acetylation, which is catalyzed by N-acetyltransferase (NAT) enzymes, predominantly NAT1 in the colonic mucosa and liver.[4] This



process converts the active drug, 5-aminosalicylic acid, into its inactive metabolite, N-acetyl-5-aminosalicylic acid.



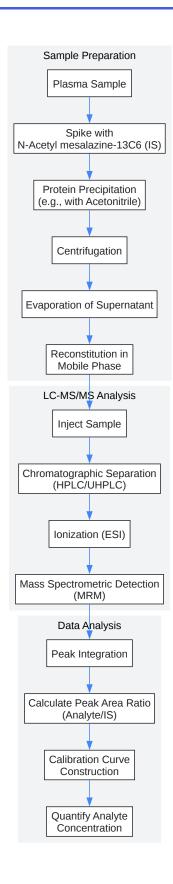
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Caption: Metabolic conversion of Mesalazine to N-Acetyl Mesalazine by NAT1.

Experimental Workflow for Quantification

The general workflow for the quantitative analysis of N-Acetyl mesalazine in plasma using a stable isotope-labeled internal standard is a multi-step process designed to ensure accuracy and reproducibility.





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Caption: Experimental workflow for the quantification of N-Acetyl Mesalazine.



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